ZK 93423

Description

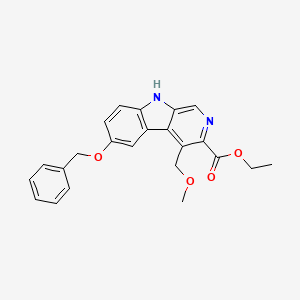

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22/h4-12,25H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBKMJDFBZVHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004052 | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83910-44-5 | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83910-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK 93423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZK-93423 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZK-93423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6PWX5B47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Receptor Pharmacology of Zk 93423

GABAA Receptor Binding Affinity and Subtype Selectivity

ZK 93423 exhibits a notable binding affinity for GABAA receptors, particularly at the benzodiazepine (B76468) recognition site. This interaction is central to its pharmacological effects.

Potent Benzodiazepine Receptor (BzR) Agonist Activity

This compound is characterized as a potent benzodiazepine receptor agonist. Its potency is reflected in its reported IC50 value of 1 nM for the benzodiazepine receptor. tocris.comrndsystems.comglpbio.commedkoo.com As a β-carboline derivative, this compound belongs to a class of compounds known to interact with high affinity at the benzodiazepine binding site of the GABAA receptor. nih.gov Agonists at this site typically enhance the effects of GABA. researchgate.net

Non-Subtype Selective Stimulation of GABAA Receptors (e.g., α1, α2, α3, α5-subunit containing receptors)

Research indicates that this compound is non-selective among certain common GABAA receptor subtypes. It stimulates GABAA receptors containing α1, α2, α3, and α5 subunits relatively equally. tocris.comglpbio.comwikipedia.org Binding affinity studies using human recombinant receptors have provided Ki values for the inhibition of [3H]Ro15-1788 binding, demonstrating similar affinities across these subtypes. For α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptors, the Ki values were reported as 4.1 nM, 4.2 nM, 6 nM, and 4.5 nM, respectively. tocris.comrndsystems.comglpbio.com This suggests that this compound does not preferentially bind to one of these subtypes over the others.

The non-selective nature of this compound across these α subunits contrasts with the development of subtype-selective compounds aimed at dissociating the various pharmacological effects mediated by different GABAA receptor subtypes. researchgate.net

Here is a summary of the binding affinities of this compound for certain recombinant human GABAA receptor subtypes:

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 4.1 | tocris.comrndsystems.comglpbio.comncats.io |

| α2β3γ2 | 4.2 | tocris.comrndsystems.comglpbio.comncats.io |

| α3β3γ2 | 6.0 | tocris.comrndsystems.comglpbio.comncats.io |

| α5β3γ2 | 4.5 | tocris.comrndsystems.comglpbio.comncats.io |

Note: These values represent the affinity for inhibition of [3H]Ro15-1788 binding.

Absence of Significant Activity at Specific GABAA Receptor Subtypes (e.g., α6β3γ2)

While this compound shows similar affinity for α1, α2, α3, and α5-containing receptors, it demonstrates a significantly lower affinity for other subtypes, such as those containing the α6 subunit. The Ki value for this compound at α6β3γ2 receptors is reported to be >1000 nM. glpbio.com This indicates a lack of significant binding or activity at this specific subtype compared to the others mentioned. The α6 subunit is predominantly found in cerebellar granule cells. mdpi.comnih.gov

Allosteric Modulation of GABAA Receptors by this compound

As a benzodiazepine receptor agonist, this compound functions as a positive allosteric modulator of GABAA receptors. scbt.commedchemexpress.com This means it binds to a site distinct from the primary GABA binding site and enhances the effects of GABA.

Enhancement of Receptor Desensitization and Altered Ion Channel Dynamics

This compound has been noted to enhance receptor desensitization. scbt.comtocris.com Desensitization is a process where, despite the continued presence of an agonist, the receptor's response diminishes over time. pasteur.frmdpi.comnih.gov This involves the receptor entering long-lived agonist-bound closed states. nih.gov The interaction of this compound with the allosteric site is associated with altered ion channel dynamics. scbt.com This modulation can influence the kinetics of the receptor, affecting how quickly it opens, closes, and enters desensitized states. scbt.compasteur.fr

Potentiation of GABA-Stimulated Chloride Conductance

A primary mechanism by which benzodiazepine agonists like this compound exert their effects is by potentiating the influx of chloride ions through the GABAA receptor channel when GABA is bound. researchgate.net GABA binding to the receptor opens the intrinsic chloride channel, leading to an inward chloride current that hyperpolarizes the neuron and inhibits firing. researchgate.netmdpi.comgenecards.org this compound enhances this GABA-stimulated chloride conductance, effectively increasing the inhibitory signal. researchgate.net Studies measuring chloride influx into vesicles have shown that this compound produces a leftward shift in the GABA dose-response curve, consistent with its full agonist activity and its ability to augment GABA's effect on chloride flux. researchgate.net

Rapid Kinetics in Receptor Engagement

The kinetic profile of this compound suggests rapid association and dissociation rates at the benzodiazepine site. scbt.comscbt.com This characteristic rapid kinetics in receptor engagement is believed to facilitate transient yet potent effects on neurotransmission. scbt.com Studies investigating the kinetic heterogeneity of binding sites have shown that beta-carbolines can distinguish different populations of benzodiazepine binding sites. researchgate.net While curvilinear dissociation plots revealed high-affinity sites with slow dissociation rates and lower-affinity sites with rapid dissociation rates, this compound, classified as an agonist in this context, showed selectivity in displacing the higher affinity binding compared to inverse agonists and antagonists. researchgate.net However, the effects of this compound on [³⁵S]TBPS binding, which reflect an allosteric interaction, disappear upon exposure to low radiation doses, suggesting that the integrity of a larger molecular complex is crucial for this interaction. nih.gov

Comparative Receptor Interactions with Other Benzodiazepine Receptor Ligands

This compound's interaction profile at the benzodiazepine receptor can be further elucidated by comparing its effects to those of other ligands with varying efficacies.

Comparison with Full Benzodiazepine Agonists (e.g., Diazepam, Flurazepam)

This compound is a potent benzodiazepine receptor agonist. tocris.comrndsystems.commedkoo.commedchemexpress.commedchemexpress.com When compared to diazepam, a classical full benzodiazepine agonist, this compound has demonstrated greater potency in inhibiting the activity of nigral pars reticulata neurons. nih.gov Both this compound and diazepam enhance the presynaptic inhibition of the gastrocnemius-soleus muscle and associated dorsal root potentials in decerebrate cats in a nearly identical manner. nih.gov Their actions in this regard are reversible by the antagonist Ro15-1788. nih.gov Similarly, both compounds depress the activity of static and dynamic fusimotor neurons. nih.gov However, a notable difference lies in their effects on monosynaptic ventral root reflexes: this compound does not alter their magnitude, whereas diazepam has a depressant effect that is antagonized by Ro15-1788. nih.gov Both this compound and diazepam enhance [³H]GABA binding in the cerebral cortex and hippocampus, but this enhancement is not observed in the spinal cord and cerebellum, indicating regional variations in their interaction with the GABA A receptor complex. nih.gov In studies examining tolerance development in amygdala-kindled rats, chronic treatment with this compound showed tolerance development comparable to that observed with clonazepam, another full agonist. nih.gov

Comparison with Partial Agonists (e.g., ZK 91296)

This compound is characterized as a full agonist, while ZK 91296 is considered a partial agonist at the benzodiazepine receptor. nih.govresearchgate.netanu.edu.au This difference in intrinsic efficacy is reflected in their effects on GABA-stimulated chloride influx; this compound produces a more pronounced left-shift in the GABA dose-response curve compared to ZK 91296. nih.govresearchgate.net Both compounds enhance [³H]GABA binding in rat cerebral cortex, but this compound induces a greater maximal increase. researchgate.net The augmenting effect of both this compound and ZK 91296 on GABA-stimulated chloride flux is reduced by the antagonist ZK 93426 in a dose-dependent manner. nih.govresearchgate.net Interestingly, at higher concentrations, ZK 91296 can inhibit GABA-stimulated chloride influx through a mechanism that does not involve the benzodiazepine receptor, an effect not noted for this compound. nih.govresearchgate.net

Comparison with Inverse Agonists (e.g., FG 7142, DMCM)

In contrast to the agonistic properties of this compound, compounds like FG 7142 and DMCM act as inverse agonists at the benzodiazepine receptor. medchemexpress.comnih.govresearchgate.netnih.govanu.edu.auwikipedia.orgtocris.comcenmed.comnih.gov This functional opposition is evident in their effects on [³⁵S]TBPS binding: this compound enhances this binding, while inverse agonists like DMCM reduce it. nih.gov Similar to this compound, the effects of DMCM on [³⁵S]TBPS binding are sensitive to radiation dose, suggesting involvement of a large molecular complex in their allosteric interactions. nih.gov While the antagonist ZK 93426 effectively antagonizes the effects of this compound, it only incompletely blocks the inverse agonist activity of DMCM. nih.govresearchgate.net Kinetic studies have also indicated differences in the selectivity of this compound (agonist) compared to inverse agonists like FG 7142 in displacing binding from different populations of benzodiazepine binding sites. researchgate.net Behaviorally, this compound exhibits anxiolytic properties, whereas FG 7142 and DMCM are associated with anxiogenic effects. wikipedia.orgtocris.comnih.govwikipedia.orgdoi.org

Preclinical Pharmacological Efficacy of Zk 93423

Anxiolytic Activity in Diverse Animal Models of Anxiety

Preclinical investigations have utilized a range of animal models to assess the potential of ZK 93423 to exert anxiolytic effects. These models are designed to evaluate anxiety-like behaviors in response to various stimuli or conflict situations. doi.orgucl.ac.uk

Assessment in Social Interaction Tests

The social interaction test is an animal model used to assess anxiety-like behavior, often measured by the duration of active social interaction between two animals. Reduced social interaction can be interpreted as an index of increased anxiety. This compound has been evaluated in this test. wikipedia.orgglpbio.com Studies have shown that this compound exhibits anxiolytic properties in this model. wikipedia.orgglpbio.com

Evaluation in Vogel Conflict Tests

The Vogel conflict test is a widely used pharmacological screening method for identifying potential anxiolytic drugs. orchidscientific.comconductscience.comwikipedia.org In this test, animals are typically water-deprived and punished with a mild electric shock for attempting to drink. Anxiolytic compounds are expected to increase punished responding (i.e., increase the number of shocks received while drinking), indicating a reduction in anxiety-induced suppression of behavior. This compound has demonstrated anxiolytic properties in the Vogel conflict test. wikipedia.orgglpbio.com

Behavioral Analysis in Geller Seifter Conflict Tests

The Geller Seifter test is another conflict model used in psychopharmacology to assess anxiolytic activity. anu.edu.aupanlab.com This paradigm typically involves training animals to perform a response (e.g., lever pressing) for a reward, with the response being suppressed during periods when it is paired with an aversive stimulus like electric shock. Anxiolytic drugs are expected to increase the rate of punished responding. This compound has shown anxiolytic properties in the Geller Seifter conflict test. wikipedia.orgglpbio.com

Performance in the 4-Plate Test

The 4-plate test in mice is an animal model sensitive to the effects of anxiolytic compounds, including benzodiazepines. ucl.ac.uknih.gov In this test, mice are placed on a grid of four plates, and brief electric shocks are delivered when they move between plates. Anxiolytic drugs increase the number of punished crossings. This compound has been evaluated in the 4-plate test and has demonstrated anxiolytic properties. wikipedia.orgglpbio.com

Effects in the Elevated Plus-Maze

The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. nih.govpanlab.com The apparatus consists of two open arms and two enclosed arms extending from a central platform. Anxiety is typically indicated by a decrease in the time spent in the open arms and a decrease in entries into the open arms. Anxiolytic agents generally increase exploration of the open arms. This compound has shown anxiolytic properties in the elevated plus-maze. wikipedia.orgglpbio.comdoi.orgresearchgate.net

Discriminative Stimulus Properties in Pentylenetetrazol (PTZ)-Trained Rats

Studies investigating the discriminative stimulus properties of compounds can provide insights into their subjective effects and potential therapeutic profiles. In rats trained to discriminate the anxiogenic drug pentylenetetrazol (PTZ) from saline, compounds with anxiolytic properties are expected to antagonize the PTZ discriminative stimulus. ucl.ac.uknih.gov Research has shown that this compound antagonized the PTZ cue in rats trained to discriminate PTZ from saline, suggesting that this compound may possess anxiolytic qualities. glpbio.comnih.gov

Anticonvulsant Activity Investigations

Studies in various animal models have demonstrated the anticonvulsant efficacy of this compound.

Efficacy in Amygdala-Kindled Rat Models

The amygdala kindling model in rats is utilized as an animal model for partial epilepsy with secondary generalization. nih.gov Chronic treatment with this compound in amygdala-kindled rats significantly reduced seizure severity. nih.gov This effect was observed during a two-week treatment period without indication of tolerance to the anticonvulsant effect itself. nih.gov However, initial pronounced effects on seizure duration and/or duration of afterdischarges recorded from the amygdala were attenuated or lost over the two weeks of treatment. nih.gov

Differentiation from Muscle Relaxant and Ataxic Effects of Classical Benzodiazepines

This compound possesses muscle relaxant and ataxic properties, similar to those observed with benzodiazepine (B76468) drugs. wikipedia.orgnih.gov In studies involving chronic treatment in amygdala-kindled rats, a pronounced tolerance was observed with respect to side-effects, including sedation, ataxia, and muscle relaxation. nih.gov While this compound exhibits muscle relaxant action due to its interaction with benzodiazepine receptors, its profile of actions on spinal motor mechanisms is not identical to that of diazepam. nih.govnih.gov

Antagonism of Chemically-Induced Seizures

This compound has demonstrated efficacy in antagonizing seizures induced by chemical convulsants. It was found to block convulsions induced by kainate in mice. nih.gov Furthermore, derivatives of ethyl-beta-carboline-3-carboxylate, including this compound, have shown potent anticonvulsant activity against sound-induced seizures in audiogenic DBA/2 mice and against photically-induced seizures in the baboon, Papio papio. researchgate.netnih.gov

Analysis of Muscle Relaxant Properties

The muscle relaxant properties of this compound have been analyzed in various preclinical settings.

Depression of Tonic Electromyogram (EMG) Activity in Spastic Rats

The muscle relaxant action of this compound was examined by assessing its effect on the tonic electromyogram (EMG) activity of the gastrocnemiussoleus (GS) muscle of genetically spastic rats. nih.govnih.gov this compound depressed the tonic EMG activity in these rats in a dose-dependent manner. nih.govnih.gov This effect was shown to be reversed by the administration of the benzodiazepine antagonist Ro 15-1788. nih.govnih.gov

Modulation of Spinal Motor Mechanisms

Studies in decerebrate cats have investigated the modulation of spinal motor mechanisms by this compound. This compound enhanced the presynaptic inhibition of the GS muscle and associated dorsal root potentials in a manner almost identical to diazepam. nih.govnih.gov Both this compound and diazepam also depressed the activity of both static and dynamic fusimotor neurons. nih.govnih.gov However, a key difference was observed in their effects on monosynaptic ventral root reflexes; this compound failed to alter the magnitude of these reflexes evoked by electrical stimulation, whereas diazepam had a depressant effect. nih.govnih.gov This suggests that while this compound exerts a potent muscle relaxant action via benzodiazepine receptors, its specific actions on spinal motor pathways differ from those of diazepam. nih.govnih.gov Additionally, studies on the modulation of [3H]GABA binding indicated that this compound enhanced binding in the cerebral cortex and hippocampus but not in the spinal cord and cerebellum, suggesting regional variations in its interaction with BZD recognition sites within the central nervous system. researchgate.net

Enhancement of Presynaptic Inhibition

This compound has been shown to enhance presynaptic inhibition. Studies in decerebrate cats demonstrated that this compound (0.5 mg/kg) enhanced the presynaptic inhibition of the gastrocnemius-soleus (GS) muscle and the associated dorsal root potentials in a manner almost identical to diazepam (0.3 mg/kg). This effect was reversible by the benzodiazepine antagonist Ro 15-1788 (flumazenil) nih.govnih.gov. The enhancement of dorsal root potential amplitude is indicative of increased presynaptic inhibition .

Effects on Fusimotor Neurone Activity

Investigations into the effects of this compound on fusimotor neurone activity in decerebrate cats revealed that this compound (0.5 mg/kg) depressed the activity of both static and dynamic fusimotor neurones. This was deduced from changes observed in the afferent responses of muscle spindle primary endings to low-frequency sinusoidal stretching. The depressant effect of this compound at this dose was found to be stronger than that of diazepam (0.3 mg/kg). Similar to its effect on presynaptic inhibition, the action of this compound on fusimotor neurones was reversed by Ro 15-1788 nih.gov.

Effects on Neuronal Activity and Central Nervous System Circuits

Inhibition of Nigral Pars Reticulata Neurons and Dose-Response Characteristics

This compound exhibits inhibitory effects on the activity of neurons in the substantia nigra pars reticulata. Studies comparing this compound with diazepam showed that intravenous administration of this compound (0.05-1.0 mg/kg) inhibited reticulata cells in a dose-related manner, capable of suppressing their activity completely. This compound demonstrated greater potency in inhibiting these neurons compared to diazepam, where a dose of 1.0 mg/kg resulted in approximately 55% inhibition of the baseline firing rate. The depression of firing induced by this compound was prevented and reversed by the benzodiazepine receptor antagonists Ro 15-1788 and ZK 93426 nih.gov.

A summary of the dose-response characteristics on nigral pars reticulata neurons is presented in the table below:

| Compound | Dose (mg/kg, i.v.) | Effect on Reticulata Neurons | Maximal Inhibition (%) |

| This compound | 0.05 - 1.0 | Dose-related inhibition | Up to cessation of activity |

| Diazepam | 1.0 | Inhibition | ~55% of baseline |

Hypothermic Effects in Rodents

This compound has been observed to induce hypothermia in rodents. In mice, this compound (1-30 mg/kg intraperitoneally) produced hypothermia, with maximal effects noted at relatively low doses nih.govresearchgate.net. A dose of 3 mg/kg intraperitoneally caused hypothermia in male mice of the B6C3F1 strain medchemexpress.com. The hypothermic effect induced by this compound (3 mg/kg i.p.) in mice was reduced by the beta-carboline antagonist ZK 93426 (3 mg/kg i.p.) and the benzodiazepine partial agonist Ro 17-1812 (10 mg/kg i.p.), but not by the benzodiazepine antagonist flumazenil (B1672878) (10 mg/kg i.p.) nih.gov. This suggests potential differential interactions with receptor subtypes in mediating this effect nih.gov.

Influence on Neurotransmitter Release and Synaptic Plasticity

This compound influences neurotransmitter release and synaptic plasticity, primarily through its interaction with GABAA receptors scbt.comnih.gov. As a GABAA receptor agonist, this compound enhances GABAergic transmission nih.gov. This compound concentration-dependently enhanced the specific binding of [³H]GABA to brain membrane preparations from rat cerebral cortex, with a maximal increase of 45% at a concentration of 50 µM. This enhancement was attributed to an increase in the total number of high- and low-affinity GABA binding sites nih.gov. The effect on GABA binding was blocked by benzodiazepine antagonists, confirming mediation via benzodiazepine recognition sites nih.gov.

Structure Activity Relationships Sar and Medicinal Chemistry of Zk 93423

Elucidation of Critical Functional Groups for GABAA Receptor Agonist Activity

The chemical structure of ZK 93423, ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate, provides insight into the functional groups believed to be important for its activity as a GABAA receptor agonist. tocris.com As a beta-carboline, the core tetracyclic ring system is fundamental to its interaction with the benzodiazepine (B76468) binding site on the GABAA receptor complex. wikipedia.orgacs.org

Key functional groups attached to this core include the ethyl ester at position 3, the methoxymethyl group at position 4, and the phenylmethoxy (benzyloxy) group at position 6. tocris.com Studies comparing this compound with analogues, such as 6-(propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (6-PBC), where the benzyloxy group at position 6 is replaced by a propyloxy group, have demonstrated how modifications to these peripheral substituents can influence binding affinity and pharmacological effects. acs.org The presence and nature of these groups are critical determinants of the compound's potency and efficacy as a GABAA receptor agonist. acs.org

Mapping the GABAA Receptor Binding Site Using this compound and its Derivatives

This compound and its derivatives have served as valuable tools in the effort to map the benzodiazepine binding site on the GABAA receptor. wikipedia.org This binding site is located at the interface of α and γ subunits in the heteropentameric receptor complex. guidetopharmacology.orgresearchgate.net By synthesizing and evaluating the binding affinities of this compound and its analogues at recombinant GABAA receptors with defined subunit compositions (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2), researchers can infer the structural requirements for ligand interaction with specific receptor subtypes. tocris.comnih.govpsu.edu

Binding studies have provided quantitative data on the affinity of this compound for different receptor subtypes. For instance, this compound has reported Ki values in the low nanomolar range across α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptors, indicating its non-selective, high-affinity binding profile. tocris.compsu.edu Comparing the binding of full agonists like this compound to partial agonists and antagonists (such as ZK 93426 or flumazenil) helps to delineate the regions of the binding site involved in mediating different pharmacological outcomes. nih.govwikipedia.org Photoaffinity labeling studies using related ligands, like flunitrazepam, have identified specific amino acid residues, such as His102 on the α1 subunit, that interact directly with the ligand, providing molecular-level details about the binding pocket. psu.edu

The following table presents binding affinity data for this compound and several other ligands at different recombinant human GABAA receptor subtypes:

Note: Data extracted from reference psu.edu. Pyridoindole 1 and 2 are analogues evaluated in the study.

Design and Evaluation of Novel Beta-Carboline Analogues based on this compound Scaffold

The beta-carboline scaffold, exemplified by this compound, has served as a foundation for the design and synthesis of numerous novel analogues aimed at exploring the structural requirements for activity at the GABAA receptor and potentially achieving subtype selectivity. wikipedia.orgacs.org The synthesis of this compound itself, and related compounds like abecarnil, highlights the chemical methods used to construct these structures. wikipedia.orgwikipedia.orgpatsnap.com

Analogue design often involves systematic modifications to the substituents on the beta-carboline core, such as altering the ester group at position 3, the alkoxymethyl group at position 4, or the alkyloxy or benzyloxy group at position 6. acs.org The evaluation of these novel compounds typically involves in vitro binding assays to determine their affinity for different recombinant GABAA receptor subtypes, as well as functional assays to assess their efficacy (e.g., as full agonists, partial agonists, or antagonists). acs.orgnih.gov The goal of such studies is to refine the understanding of the pharmacophore, identifying the key structural features and their spatial arrangement necessary for optimal binding and desired pharmacological activity at specific receptor subtypes. acs.org For example, research has focused on defining the pharmacophore at α1β3γ2 receptors using this compound analogues. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been applied to beta-carbolines and other non-benzodiazepine ligands of the benzodiazepine receptor to establish mathematical models that correlate structural properties with biological activity, such as binding affinity. patsnap.com

Correlation of Binding Affinities with Quantum Chemical Parameters (e.g., HOMO-LUMO Gap)

QSAR studies in medicinal chemistry often involve calculating quantum chemical parameters for a series of ligands and correlating these parameters with their measured biological activities. While specific data for this compound correlating its binding affinity directly with parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap were not explicitly detailed in the search results, the application of 2D-QSAR to beta-carbolines binding to the benzodiazepine receptor is documented. patsnap.com Such studies typically utilize quantum chemical descriptors to capture the electronic properties of the molecules, which are crucial for understanding ligand-receptor interactions. patsnap.com

Molecular Modeling and Geometry Optimization Approaches

Molecular modeling and computational chemistry techniques, including geometry optimization, are integral to QSAR studies and the broader field of medicinal chemistry related to ligand-receptor interactions. uni.lu Geometry optimization is used to determine the most stable three-dimensional conformation of a ligand molecule. uni.luuni.lu Molecular modeling approaches are employed to visualize how ligands like this compound might fit into the GABAA receptor binding site and to understand the spatial relationships between the ligand's functional groups and the receptor's amino acid residues. psu.edu These computational methods contribute to the development of pharmacophore models and provide a structural basis for interpreting SAR data and designing new analogues. psu.edupatsnap.com

Analysis of Steric and Electrostatic Interactions in Ligand-Receptor Binding

Understanding the nature of the interactions between a ligand and its receptor binding site is crucial for rational drug design. For this compound and other ligands at the GABAA receptor benzodiazepine site, these interactions include steric and electrostatic forces. uni.lu Steric interactions relate to the physical shape and size of the ligand and the binding pocket, determining how well the ligand fits and which conformations are permitted. Analysis of the dimensions of lipophilic pockets within the binding site, as mentioned in studies of beta-carboline analogues, directly addresses steric considerations. acs.org Electrostatic interactions involve attractive or repulsive forces between charged or partially charged atoms in the ligand and the receptor. The interaction of the pendant phenyl group of ligands with specific residues like α1 His102 highlights the importance of these electrostatic and potentially pi-pi interactions in binding affinity and orientation within the site. psu.edu Computational analysis of these forces helps to explain observed differences in binding affinity and activity among this compound and its analogues. uni.lu

Pharmacophore Model Development from this compound and Related Ligands

The development of pharmacophore models based on this compound and other ligands has provided crucial insights into the structural determinants of agonist activity at the GABA

A receptor's benzodiazepine binding site. These models aim to define the spatial arrangement of chemical features necessary for a molecule to interact productively with the receptor and elicit a specific pharmacological response.

Definition of the Agonist Site Pharmacophore

Studies utilizing ZK 92432 and its analogues, alongside other classes of benzodiazepine receptor ligands, have contributed to the definition of a pharmacophore model for the agonist binding site. This model proposes that agonist activity requires the interaction of specific functional groups on the ligand with complementary sites on the receptor protein. Key features identified in the agonist pharmacophore include two sites capable of electron density interaction, typically associated with the N(2) and C(4) positions in the β-carboline or benzodiazepine scaffold. wikipedia.org Additionally, a third site, denoted as E+, is suggested to involve either electrostatic or steric interactions. wikipedia.org Two areas of lipophilicity, often linked to the C(3) and C(6) positions of the ligand, are also considered important for productive binding and agonist efficacy. wikipedia.orgwikidoc.orgfishersci.ca

Research involving analogues of this compound, such as 6-(propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (6-PBC), which is a partial agonist, has further supported and refined this pharmacophore model. wikidoc.orguni.lu The differences in activity between this compound (full agonist) and 6-PBC (partial agonist) based on structural variations, particularly at the C6 position, have helped to map the dimensions and requirements of the lipophilic pockets within the agonist binding site. wikidoc.orgwikipedia.org

Differentiation from Inverse Agonist Pharmacophores

A critical aspect of understanding ligand activity at the benzodiazepine site is the differentiation between the pharmacophores of agonists and inverse agonists. Inverse agonists elicit effects functionally opposite to those of agonists. Studies comparing the SAR of agonists like this compound with that of inverse agonists, such as certain β-carboline derivatives like DMCM or Ro15-4513, have revealed distinct structural requirements and proposed different alignment rules within the binding site. wikipedia.orgwikidoc.orguni.luguidetopharmacology.orgwikipedia.org

While agonists are proposed to interact with the pharmacophore features described above to stabilize the receptor in an active conformation, inverse agonists are believed to interact differently, leading to stabilization of an inactive state. The proposed alignment rule for agonist β-carbolines is suggested to be distinct from that which elicits inverse agonist activity. guidetopharmacology.org This differentiation is crucial for the rational design of ligands with desired efficacy profiles, whether they are intended as full agonists, partial agonists, antagonists, or inverse agonists at specific GABA

Synthesis Methodologies for Zk 93423 and Derivatives

Palladium-Catalyzed Annulation in Beta-Carboline Synthesis

Palladium-catalyzed annulation reactions represent a powerful approach for the synthesis of β-carbolines. This methodology allows for the construction of the carboline ring system through the coupling and cyclization of appropriate precursors. A variety of substituted beta- and gamma-carbolines, including ZK 93423 and abecarnil, have been synthesized using the palladium-catalyzed annulation of internal and terminal acetylenes with tert-butylimines of N-substituted 3-iodoindole-2-carboxaldehydes and 2-haloindole-3-carboxaldehydes. nih.govacs.orgcapes.gov.brpatsnap.com This annulation chemistry is effective with a wide range of alkyne substituents. nih.govacs.orgpatsnap.com When terminal alkynes are used, typically only one regioisomer is isolated. nih.govacs.orgpatsnap.com

Chemical Synthesis of this compound and Analogues

The chemical synthesis of this compound and its analogues has been explored to understand the structural requirements for their biological activity. nih.govnih.govacs.org One study describes the synthesis and evaluation of analogues of this compound and a related partial agonist, 6-(propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (6-PBC). nih.govacs.org These syntheses were conducted to investigate the effect of modifications at different positions of the β-carboline core on binding affinity at benzodiazepine (B76468) receptor subtypes. nih.govacs.org For instance, 3-substituted analogues of this compound and 6-PBC were synthesized and evaluated. nih.govacs.org

Novel Synthetic Routes for 3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-one Derivatives

Novel synthetic routes have been developed for the preparation of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, which are structural variants of β-carbolines. nih.govresearchgate.netnih.gov While traditional methods like the Pictet-Spengler reaction can lead to the β-carbolinone core, directly introducing diverse groups at the 3-position can be challenging. nih.gov A mild and efficient two-step synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines has been described. nih.govresearchgate.netnih.gov This method involves the conversion of 3-substituted β-carbolines into the corresponding 9H-pyrido[3,4-b]indol-1(2H)-one derivatives in good yields. nih.govresearchgate.netnih.gov The structures of the synthesized compounds have been confirmed using spectroscopic methods and X-ray crystallographic analysis. nih.govresearchgate.netnih.gov

An interactive table illustrating yields for the synthesis of some 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives:

| Starting Material (3-substituted β-Carboline) | Product (3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one) | Yield (%) |

| 3-ethoxycarbonyl-β-carboline | 9H-pyrido[3,4-b]indol-1(2H)-one derivative | 67-85 nih.gov |

| 3-hydroxymethyl-β-carboline | 3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one | 75 nih.gov |

| 3-cyano-β-carboline | 9H-pyrido[3,4-b]indol-1(2H)-one derivative | 67-85 nih.gov |

| β-carboline-3-carbohydrazide | 9H-pyrido[3,4-b]indol-1(2H)-one derivative | 67-85 nih.gov |

| 3-(N-methylcarbamoyl)-β-carboline | 3-(N-Methylcarbamoyl)-9H-pyrido[3,4-b]indol-1(2H)-one | 82 nih.gov |

| 3-Formyl-β-carboline | 3-Formyl-9H-pyrido[3,4-b]indol-1(2H)-one | 52 nih.gov |

Strategies for Developing Improved Beta-Carboline Derivatives

Strategies for developing improved β-carboline derivatives often involve structural modifications to enhance desired pharmacological properties or explore new biological activities. researchgate.netmdpi.com The inherent potential of the β-carboline scaffold encourages researchers to develop new synthetic methodologies that allow for diverse substitution patterns. ljmu.ac.uk Transition metal-catalyzed C-H functionalization has emerged as a powerful method for forming C-C bonds and is being explored for the synthesis of β-carboline derivatives. researchgate.net Other approaches include the modification of natural products containing the β-carboline core and the use of fragment-based design. researchgate.netmdpi.com Introducing different functional groups at positions like C1 and C3 of the β-carboline core through reactions like the Pictet-Spengler reaction can lead to compounds with enhanced activity. mdpi.com

Advanced Research Methodologies Applied to Zk 93423 Studies

In Vitro Experimental Paradigms

In vitro studies provide a controlled environment to investigate the direct molecular interactions and cellular effects of a compound, free from the complexities of a whole biological system.

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a drug for a specific receptor. In the study of ZK 93423, these assays have been used to quantify its binding potency at the benzodiazepine (B76468) site of the GABA-A receptor. The technique involves using a radiolabeled ligand (like [3H]Ro 15-1788 or [3H]Flunitrazepam), which has a known high affinity for the target receptor. By introducing the unlabeled test compound (this compound), researchers can measure its ability to displace the radioligand, thereby determining its binding affinity.

This compound has demonstrated a high affinity for benzodiazepine receptors, with studies showing a potent ability to inhibit the binding of radiolabeled antagonists and agonists. For instance, this compound is a potent benzodiazepine receptor agonist with an IC50 of 1 nM. Research has further detailed its non-selective affinity across various GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits. The Ki values, representing the inhibition constant, are in the low nanomolar range, indicating a strong binding affinity.

| Receptor Subtype | Ki Value (nM) |

|---|---|

| α1β3γ2 | 4.1 |

| α2β3γ2 | 4.2 |

| α3β3γ2 | 6.0 |

| α5β3γ2 | 4.5 |

To assess the functional consequences of this compound binding to the GABA-A receptor, researchers employ electrophysiological techniques such as patch-clamp recording. This method allows for the direct measurement of ion flow through single ion channels in a cell membrane. In the context of this compound, these studies would typically be performed on neurons or cell lines (like HEK293 cells) expressing specific GABA-A receptor subtypes.

By applying GABA to the cell to open the chloride channels, researchers can record the resulting ionic current. The subsequent application of this compound along with GABA would demonstrate its modulatory effect. As a GABA-A agonist, this compound is expected to potentiate the GABA-induced chloride current, leading to a greater hyperpolarization of the cell membrane. This technique provides crucial information on the efficacy of the compound—whether it acts as a full agonist or a partial agonist—and the kinetics of its effect on channel gating.

Another method to evaluate the functional activity of this compound is by measuring GABA-gated chloride influx in isolated preparations like synaptoneurosomes. Synaptoneurosomes are sealed membrane vesicles derived from nerve terminals and postsynaptic membranes, which retain functional receptors and ion channels.

In this assay, the preparation is exposed to a radioactive chloride isotope (36Cl-). The amount of radioactivity that enters the synaptoneurosomes is measured in the presence of GABA, which stimulates the opening of GABA-A receptor channels. To test the effect of this compound, it would be added to the preparation along with GABA. As an agonist at the benzodiazepine site, this compound would enhance the effect of GABA, leading to a measurable increase in chloride influx compared to GABA alone. This biochemical assay provides a functional measure of the compound's efficacy in modulating the GABA-A receptor channel.

In Vivo Animal Model Integration and Assessment

In vivo studies are essential to understand the physiological and behavioral effects of a compound in a living organism.

Based on its mechanism of action as a GABA-A receptor agonist, this compound has been extensively evaluated in animal models of anxiety and epilepsy. These behavioral assays are critical for screening compounds for potential therapeutic effects. wikipedia.orgnih.gov

Anxiolytic Screening: Models such as the elevated plus-maze, light-dark box, and social interaction tests are used to assess anxiety-like behaviors in rodents. The anxiolytic properties of this compound are demonstrated by its ability to increase exploratory behavior in the aversive environments of these tests. Further studies have shown that this compound can prevent stress-induced increases in the turnover of dopamine in the prefrontal cortex of rats, providing a neurochemical correlate for its anxiolytic effects. duke.edu

Anticonvulsant Screening: The anticonvulsant potential of this compound is evaluated using models where seizures are chemically or electrically induced. For example, its ability to protect against seizures induced by agents like pentylenetetrazol (PTZ) or maximal electroshock (MES) confirms its anticonvulsant activity. wikipedia.org In vivo studies have confirmed that this compound possesses anticonvulsant properties comparable to benzodiazepine drugs. nih.gov

To understand how the molecular actions of this compound translate to changes in brain circuit activity, in vivo electrophysiological recordings are performed in anesthetized or freely moving animals. This technique involves implanting microelectrodes into specific brain regions to record the electrical activity (action potentials) of individual neurons or groups of neurons.

One study investigated the effects of intravenously administered this compound on the firing rate of neurons in the substantia nigra pars reticulata, a brain region known to be sensitive to GABA-mimetic drugs. The results showed that this compound produced a potent, dose-related inhibition of the spontaneous firing of these neurons, eventually leading to a complete cessation of activity. This inhibitory effect was more powerful than that produced by diazepam. Furthermore, the neuronal inhibition caused by this compound was successfully prevented and reversed by the administration of benzodiazepine receptor antagonists like Ro 15-1788 and ZK 93426, confirming that its action in vivo is mediated through the benzodiazepine receptor.

Integration into Epilepsy Therapy Screening Programs (ETSP)

While direct documentation of this compound's formal inclusion in the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) is not extensively detailed in publicly available literature, its investigation in preclinical epilepsy models aligns with the core objectives of such programs. The ETSP is designed to facilitate the discovery of novel therapeutic agents for epilepsy by screening compounds in a variety of seizure and epilepsy models. The research conducted on this compound, particularly in the amygdala-kindled rat model, mirrors the evaluation process central to the ETSP's mission to identify promising anticonvulsant candidates.

The amygdala kindling model in rats is a well-established animal model of temporal lobe epilepsy, a common form of partial epilepsy in humans. This model is particularly valuable for studying seizure generalization and the efficacy of potential antiepileptic drugs. In a notable study, the anticonvulsant effects of chronic treatment with this compound were examined in amygdala-kindled rats. nih.gov The study aimed to assess the compound's ability to suppress seizures over a sustained period, a critical factor in antiepileptic drug development.

During a two-week treatment period, this compound, administered three times daily, demonstrated a significant reduction in seizure severity without the development of tolerance to this primary anticonvulsant effect. nih.gov However, the initial marked effects on seizure duration and the duration of afterdischarges recorded from the amygdala were observed to diminish over the course of the treatment. nih.gov These findings are crucial for understanding the compound's potential therapeutic profile and limitations.

The data from such preclinical studies are instrumental for programs like the ETSP to evaluate a compound's potential for further development. The detailed characterization of a compound's activity in validated animal models provides the necessary foundation for decisions regarding its advancement through the therapeutic development pipeline.

Table 1: Anticonvulsant Effects of Chronic this compound Treatment in Amygdala-Kindled Rats

| Parameter | Observation |

| Seizure Severity | Significantly reduced throughout the 2-week treatment period with no indication of tolerance. nih.gov |

| Seizure Duration | Initial marked reduction, which was attenuated or lost during the 2-week treatment period. nih.gov |

| Afterdischarge Duration | Initial marked reduction, which was attenuated or lost during the 2-week treatment period. nih.gov |

Bioanalytical Approaches for Compound Characterization in Research Settings

The characterization of this compound and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Bioanalytical methods are essential for quantifying the compound in plasma, urine, and feces, providing critical data for preclinical and clinical investigations. A key methodology employed for the analysis of β-carboline derivatives, including compounds structurally related to this compound, is high-performance liquid chromatography (HPLC) coupled with fluorescence detection. nih.gov

An established assay procedure for measuring β-carbolines in biological samples involves several key steps. nih.gov The process begins with the extraction of the drug from the biological matrix, such as plasma, urine, or feces. This is typically achieved through liquid-liquid extraction with a solvent like diethyl ether, or alternatively, through automated extraction devices. nih.gov To ensure accuracy and precision, an appropriate internal standard is added to the sample before extraction.

Following extraction, the separation of the analyte from endogenous matrix components is performed using reversed-phase HPLC. nih.gov This chromatographic technique separates compounds based on their hydrophobicity. The quantification of the β-carbolines is then achieved using fluorescence detection, a highly sensitive method that allows for the measurement of low concentrations of the compound. nih.gov The detection limits for this method are reported to be as low as 0.2 ng/mL for the parent β-carbolines and 2 ng/mL for their metabolites. nih.gov

Future Research Directions and Translational Perspectives for Zk 93423

Exploration of GABAA Receptor Subtype-Selective Modulation for Targeted Therapies

While ZK 93423 is described as a non-subtype selective GABAA receptor agonist, stimulating α1, α2, α3, and α5-subunit containing receptors equally in in vitro studies tocris.comglpbio.com, the concept of subtype-selective modulation remains a key area of research for targeted therapies. The GABAA receptor is a pentameric ligand-gated ion channel, and its diverse physiological roles are mediated by different subunit combinations. scispace.com

Research Findings: Studies have investigated the binding affinities of this compound for various recombinant human GABAA receptor subtypes. Data indicates comparable binding affinities for α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptors, with Ki values in the low nanomolar range. tocris.comglpbio.com In contrast, its affinity for the α6β3γ2 subtype is significantly lower. glpbio.com

| GABAA Receptor Subtype | This compound Ki (nM) |

| α1β3γ2 | 4.1 tocris.comglpbio.com |

| α2β3γ2 | 4.2 tocris.comglpbio.com |

| α3β3γ2 | 6.0 tocris.comglpbio.com |

| α5β3γ2 | 4.5 tocris.comglpbio.com |

| α6β3γ2 | >1000 glpbio.com |

The exploration of subtype-selective modulation aims to develop compounds that preferentially target specific GABAA receptor subtypes to achieve desired therapeutic effects while minimizing off-target effects mediated by other subtypes. For instance, α1-containing receptors are often associated with sedative effects, while α2- and α3-containing receptors are linked to anxiolytic actions. scispace.com Although this compound itself is not subtype-selective among the α1, α2, α3, and α5 subtypes, research building upon its structure seeks to identify derivatives with improved selectivity profiles.

Investigation of Long-Term Pharmacological Effects and Potential for Tolerance Development

The potential for tolerance development is a significant consideration for compounds acting on the benzodiazepine (B76468) site of the GABAA receptor, as observed with traditional benzodiazepines. researchgate.net

Research Findings: While information specifically on the long-term effects and tolerance development of this compound in isolation is limited in the provided search results, research on related β-carbolines and nonbenzodiazepines offers some context. Studies on the anticonvulsant efficacy of this compound during chronic treatment in animal models like amygdala-kindled rats have been conducted. scilit.com Tolerance to the anticonvulsant effect of diazepam has been observed in similar models. scilit.com Research on nonbenzodiazepines in general suggests that while there is limited evidence that tolerance might develop slower compared to benzodiazepines, data is scarce, and further research into long-term effects and safety is recommended. wikipedia.org Chronic administration of other compounds acting on GABA levels has been shown to produce tolerance in animal models. researchgate.net

Research into Potential Drug Interactions and Combination Therapies

Investigating potential drug interactions is crucial for assessing the therapeutic utility of any compound, particularly one that modulates a key neurotransmitter system like GABA.

Research Findings: Studies have examined the interactions of this compound with other compounds acting on the GABAA receptor complex. For example, the effects of this compound on GABA-stimulated chloride influx in rat cerebral cortex vesicles have been studied, including its interaction with the benzodiazepine receptor antagonist ZK 93426. nih.gov ZK 93426 was shown to antagonize the effects of this compound on chloride influx. nih.gov Another study demonstrated that the firing depression caused by this compound in rat nigral pars reticulata neurons was prevented and reversed by benzodiazepine receptor antagonists like Ro15-1788 and ZK 93426. nih.gov These findings highlight that this compound's effects can be modulated by benzodiazepine receptor antagonists, suggesting potential interactions with other drugs binding to this site.

Development of Novel Beta-Carboline Scaffolds for Multitarget Strategies

The β-carboline scaffold, the structural basis of this compound, is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities. drugbank.comresearchgate.net

Research Findings: this compound has been used as a base to develop new β-carboline derivatives aimed at mapping the binding site of the GABAA receptor and developing improved compounds. glpbio.comwikipedia.org Research involves the synthesis and evaluation of analogues of this compound to determine the structural requirements for agonist activity at the benzodiazepine receptor. tocris.comresearchgate.netacs.org This includes synthesizing compounds with modifications at different positions of the β-carboline core and evaluating their potency and activity in vitro and in vivo. researchgate.netacs.org The development of novel β-carboline scaffolds extends beyond GABAA receptor modulation, with research exploring multitarget strategies for various diseases, such as Alzheimer's disease, by designing heterobivalent β-carbolines. drugbank.comresearchgate.netacs.org

Considerations for Translational Research from Preclinical Findings to Clinical Application

Translating promising preclinical findings for compounds like this compound into clinical applications involves navigating numerous challenges, including demonstrating efficacy and safety in humans.

Absence of Clinical Trials: A key consideration for this compound is the reported absence of clinical trials. glpbio.com Despite showing anxiolytic and anticonvulsant properties in animal models glpbio.comwikipedia.org, this compound has not progressed to human clinical studies. glpbio.com Some sources indicate its development status as "Discontinued". patsnap.com This lack of clinical investigation means that the effects, safety profile, pharmacokinetics, and efficacy of this compound in humans remain unknown. The reasons for the discontinuation or lack of clinical trials are not detailed in the provided search results but could be related to various factors such as preclinical toxicity, unfavorable pharmacokinetic properties, or strategic decisions by the developing entity. The path from preclinical research to approved therapeutic is complex and involves extensive testing in humans to establish clinical utility and safety.

Q & A

Q. What are the primary pharmacological effects of ZK 93423 in preclinical models?

this compound, a β-carboline derivative, exhibits muscle relaxant properties by modulating voltage-dependent physiological responses. In a study comparing its effects in rats and cats, this compound increased voltage peaks (166 µV vs. control: 135 µV) and prolonged response durations (138 ms vs. control: 118 ms), suggesting enhanced neuronal inhibition . Researchers should prioritize in vivo electrophysiological assays to validate these effects in new models.

Q. How does this compound compare to other β-carbolines in terms of mechanism of action?

Unlike RO 15-1788, a benzodiazepine antagonist, this compound demonstrates distinct voltage modulation patterns. For example, RO 15-1788 showed minimal impact on peak voltage (143 µV) compared to this compound (166 µV) in the same experimental setup . Comparative studies should employ dose-response curves and receptor-binding assays to elucidate mechanistic differences.

Q. What animal models are most appropriate for studying this compound's effects?

Rats and cats are established models for initial screening due to their well-characterized neurophysiological responses . Researchers should justify model selection using the PICO framework (Population, Intervention, Comparison, Outcome) to align with specific hypotheses, such as GABAergic modulation or muscle relaxation .

Q. What molecular targets are associated with this compound's activity?

While β-carbolines typically interact with GABA-A receptors, this compound's exact targets remain under investigation. A literature review using tools like Google Scholar alerts and reference managers (e.g., Zotero) is critical to identify gaps and prioritize target validation studies .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to assess this compound's efficacy?

- Control Groups: Include vehicle and positive controls (e.g., diazepam) to isolate compound-specific effects.

- Variables: Standardize anesthesia protocols and electrode placement to minimize variability in electrophysiological recordings .

- Statistical Tools: Use ANOVA for multi-group comparisons and regression models for dose-response relationships .

Q. How can researchers reconcile contradictory findings in studies on this compound's pharmacokinetic properties?

Contradictions may arise from species-specific metabolism or dosing regimens. To address this:

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound?

Nonlinear regression (e.g., sigmoidal curves) is ideal for modeling dose-response data. For small sample sizes, non-parametric tests like the Kruskal-Wallis test are preferable. Ensure effect sizes (e.g., Cohen’s d) are reported to contextualize clinical relevance .

Q. How can experimental parameters be optimized to minimize variability in this compound studies?

Q. What in vitro assays are validated for studying this compound's interactions?

- Patch-Clamp Electrophysiology: To measure ion channel modulation.

- Radioligand Binding Assays: For receptor affinity quantification.

- Calcium Imaging: To assess intracellular signaling changes. Detailed protocols should follow journal requirements, with supplementary data provided for reproducibility .

Q. How can species-specific differences in this compound's effects be addressed?

Cross-species studies (e.g., rodents vs. non-rodents) are essential. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design ethically sound comparative trials. Meta-analyses of existing datasets can also highlight interspecies variability .

Methodological Resources

- Data Analysis: Use tools like GraphPad Prism for dose-response modeling and SPSS for multivariate analysis.

- Literature Review: Set up Google Scholar alerts for "this compound" and related β-carbolines to track emerging studies .

- Reporting Standards: Adhere to the Beilstein Journal’s guidelines for experimental detail and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.